molecular formula C5H12N4 B13766751 Pentanediimidamide CAS No. 767568-32-1

Pentanediimidamide

Cat. No.: B13766751
CAS No.: 767568-32-1
M. Wt: 128.18 g/mol
InChI Key: JMIWEBTUNLDJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentamidine, also known chemically as Pentanediimidamide, is an aromatic diamidine compound with broad-spectrum antimicrobial activity against protozoal and fungal pathogens. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other clinical procedures . Researchers value pentamidine for its multifaceted and complex mechanism of action, which varies across different microorganisms. Its primary research applications include the study of parasitic diseases such as Pneumocystis jirovecii pneumonia, leishmaniasis, and African trypanosomiasis (sleeping sickness) . The compound's mechanism involves several biochemical pathways. It demonstrates a high affinity for binding to microbial DNA, leading to intercalation and inhibition of DNA and RNA synthesis . It also disrupts essential enzymatic activity, including the inhibition of topoisomerases, which causes fatal DNA strand breaks . Furthermore, research indicates that pentamidine interferes with polyamine biosynthesis by inhibiting key enzymes like S-adenosylmethionine decarboxylase and disrupts mitochondrial function, leading to a loss of membrane potential and impaired energy production . Studies also show it can induce apoptosis (programmed cell death) in parasites like Leishmania and selectively modify proteins such as ubiquitin, suggesting a complex biochemical impact that is a subject of ongoing investigation . Given its multi-target mechanism, pentamidine serves as a valuable tool for scientists in parasitology, microbiology, and drug discovery research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

767568-32-1

Molecular Formula

C5H12N4

Molecular Weight

128.18 g/mol

IUPAC Name

pentanediimidamide

InChI

InChI=1S/C5H12N4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H3,6,7)(H3,8,9)

InChI Key

JMIWEBTUNLDJLA-UHFFFAOYSA-N

Canonical SMILES

C(CC(=N)N)CC(=N)N

Origin of Product

United States

Advanced Methodologies for the Synthesis of Pentanediimidamide

Direct Synthetic Pathways from Precursors

Direct synthetic methods aim to convert readily available precursors into pentanediimidamide in a minimal number of steps. These pathways are primarily centered on transformations of dinitriles or, theoretically, dicarboxylic acids.

While less common for the direct synthesis of amidines from carboxylic acids, amidation chemistry provides the foundation for creating amide-containing structures. The direct conversion of pentanedioic acid (glutaric acid) to this compound is challenging. However, related amidation reactions are crucial for synthesizing precursors or derivatives. For instance, the formation of a diamide (B1670390) can be achieved by reacting a dicarboxylic acid with an amine using coupling agents. chemrxiv.orgresearchgate.net These reactions often employ reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) or 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid for nucleophilic attack by the amine. rsc.orgucl.ac.uk A novel one-pot method for creating diamide (bis-amidate) prodrugs from phosphonic acids has also been reported, showcasing efficient amidation. nih.gov

The conversion of dinitriles to diamidines is the most established and efficient approach for synthesizing compounds like this compound. nih.gov The starting material, pentanedinitrile, is converted to the target diamidine through several reliable methods.

The Pinner Synthesis : This venerable method involves treating the dinitrile with anhydrous alcohol (like ethanol) and hydrogen chloride gas. nih.govacs.org This forms an intermediate bis-imidate ester hydrochloride. Subsequent treatment of this intermediate with ammonia (B1221849) displaces the alkoxy groups to form the diamidine hydrochloride. acs.org This method requires strictly anhydrous conditions to prevent hydrolysis of the intermediates.

The Amidoxime (B1450833) Intermediate Method : This pathway offers an alternative that does not require rigorously dry conditions. nih.gov The dinitrile is first reacted with hydroxylamine (B1172632) to form a stable diamidoxime intermediate. nih.gov This intermediate is then reduced to the final diamidine, typically through catalytic hydrogenation using a palladium on carbon (Pd-C) catalyst. nih.gov While versatile, this method is incompatible with functional groups that are sensitive to catalytic hydrogenation. nih.gov

Direct Silyl (B83357) Amide Addition : A more modern and direct approach involves the nucleophilic addition of a silylated amide anion, such as lithium bis(trimethylsilyl)amide (LiN(TMS)₂), to the nitrile groups. nih.govacs.org This reaction is typically followed by an acidic workup (e.g., HCl in ethanol) which both deprotects the nitrogen and forms the hydrochloride salt of the diamidine. nih.gov This method is highly effective for producing unsubstituted amidines and is often praised for its directness. nih.govresearchgate.net

Table 1: Comparison of Major Nitrile-Based Routes to Diamidines

Method Key Reagents Primary Intermediate Key Advantages Key Limitations Citation(s)
Pinner Synthesis Anhydrous HCl, Alcohol (e.g., EtOH), Ammonia Imidate Ester HCl Well-established, good for N-substituted amidines. Requires strictly anhydrous conditions. nih.govacs.org
Amidoxime Route Hydroxylamine (NH₂OH), Reducing Agent (e.g., H₂/Pd-C) Diamidoxime Tolerant of aqueous conditions, functionally a two-step process. Incompatible with reducible functional groups; catalyst poisoning possible. nih.govnih.gov
Silyl Amide Addition LiN(TMS)₂, Acidic Workup (e.g., HCl/EtOH) Silylated Adduct Elegant and direct, often high yielding. Limited to preparing unsubstituted amidines. nih.govacs.orgresearchgate.net

Multistep Synthetic Strategies and Intermediate Analysis

A complete synthesis of this compound often begins with simpler, more accessible starting materials than pentanedinitrile. A logical multistep synthesis involves the initial preparation of the dinitrile precursor, followed by its conversion to the diamidine. libretexts.org

A representative multistep pathway could start from 1,3-dihalopropane (e.g., 1,3-dibromopropane). A nucleophilic substitution reaction with a cyanide source, such as sodium cyanide, would yield the key intermediate, pentanedinitrile (glutaronitrile). This step effectively builds the C5 backbone and introduces the necessary nitrile functionalities.

Once the pentanedinitrile intermediate is synthesized and purified, it can be converted to this compound using one of the nitrile-based transformations described previously (Pinner, amidoxime, or silyl amide addition). Each of these subsequent steps may involve its own intermediates, such as the bis-imidate ester in the Pinner reaction or the diamidoxime in the amidoxime route. nih.govacs.org Retrosynthetic analysis, a technique of working backward from the target molecule, is a powerful tool for designing such multistep sequences. youtube.comyoutube.com

Optimization of Reaction Parameters and Yield Enhancement

Reagent Stoichiometry : The molar ratio of reagents is critical. In the oxidative coupling synthesis of other molecules, adjusting the oxidant-to-substrate ratio has been shown to balance conversion and selectivity. scielo.br Similarly, in carbodiimide-mediated reactions, the amount of coupling agent and any additives must be carefully controlled. mdpi.com

Solvent and Temperature : The choice of solvent can significantly impact reaction outcomes. For instance, in the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to be a "greener" and more effective solvent than traditional choices like benzene (B151609). scielo.br Temperature control is also vital; Pinner reactions are typically run at low temperatures, while other steps may require heating to proceed at an optimal rate. acs.orgscielo.br

Reaction Time : Extending reaction time does not always lead to higher yields and can sometimes promote the formation of undesired byproducts. scielo.br Monitoring the reaction progress using techniques like HPLC allows for quenching the reaction at the optimal point, maximizing the desired product. nih.gov

Catalyst Loading : In catalytic steps, such as the hydrogenation of a diamidoxime, the amount and activity of the catalyst (e.g., Pd-C) directly influence the reaction rate and completion. nih.gov

Modern approaches to optimization often employ high-throughput screening and machine learning algorithms to rapidly identify the ideal combination of parameters from a multi-dimensional experimental space. preprints.orgnih.gov

Table 2: Key Parameters for Optimization in this compound Synthesis

Parameter Variable Options/Range Potential Impact Citation(s)
Solvent THF, Ethanol (B145695), Acetonitrile, DMSO, Solvent-free Solubility, reaction rate, selectivity, greenness. rsc.orgscielo.br
Temperature Low (0°C) to Reflux Reaction kinetics, byproduct formation. acs.orgscielo.br
Reagent Choice Pinner vs. Amidoxime vs. Silyl Amide route Yield, purity, reaction conditions, substrate scope. nih.gov
Catalyst (for amidoxime route) Pd-C, Raney Nickel, etc. Efficiency of reduction, potential for side reactions. nih.gov
Reaction Time Minutes to Days Conversion rate vs. selectivity and degradation. scielo.br

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)

This compound itself is an achiral molecule. However, introducing a substituent onto the central carbon backbone (at positions C2, C3, or C4) can create a chiral center. For example, 3-methylthis compound would be a chiral derivative. The synthesis of such derivatives in an enantiomerically pure form would require stereoselective methods. msu.edu

This can be achieved by employing chiral auxiliaries, catalysts, or reagents at a key step in the synthesis. mdpi.com For instance, a chiral derivative of pentanedinitrile could be prepared and then converted to the diamidine, preserving the stereochemistry. Alternatively, an asymmetric reaction could be used to construct the chiral backbone. Copper(I)-catalyzed asymmetric additions have been successfully used to create chiral 1,2-diamine derivatives, demonstrating a strategy that could potentially be adapted. nih.gov The use of bifunctional organocatalysts, such as those derived from cinchona alkaloids, has proven effective in other asymmetric transformations and could be applied to create chiral precursors. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry is essential for developing sustainable synthetic processes that are safer, more efficient, and produce less waste. monash.edumygreenlab.org

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. monash.edu The direct addition of LiN(TMS)₂ to a dinitrile, for example, is likely more atom-economical than the Pinner synthesis, which generates alcohol and other byproducts.

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. mygreenlab.org The catalytic hydrogenation step in the amidoxime route is a prime example of this principle. nih.gov

Safer Solvents and Reagents : A key goal is to eliminate the use of hazardous substances. This includes replacing toxic solvents like benzene with greener alternatives such as acetonitrile or water, or designing solvent-free reactions. scielo.brijset.in Furthermore, developing synthetic routes for the pentanedinitrile precursor that avoid highly toxic metal cyanides is a significant green objective. dicp.ac.cn

Energy Efficiency : Syntheses should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. ijset.in The development of continuous flow processes can also lead to better energy efficiency and process control. rsc.org

Renewable Feedstocks : From a long-term sustainability perspective, sourcing the initial building blocks from renewable biomass instead of fossil fuels is a major goal. dicp.ac.cn Research into converting biomass-derived platform molecules into dinitriles could pave the way for a bio-based synthesis of this compound. dicp.ac.cn

By integrating these principles, the synthesis of this compound can be made more environmentally and economically sustainable.

Elucidation of Chemical Reactivity and Transformational Pathways

Nucleophilic and Electrophilic Reaction Mechanisms

The chemical behavior of Pentanediimidamide is largely dictated by the electronic characteristics of its amidine functional groups. Amidines are well-recognized as potent nucleophiles and strong, uncharged bases. wikipedia.org The sp2-hybridized nitrogen atom's lone pair of electrons readily participates in nucleophilic attacks.

As nucleophilic catalysts, amidines, and by extension this compound, can facilitate a variety of organic transformations. These include acyl transfer reactions, aldol (B89426) reactions, conjugate additions, and carbonylations. polimi.itrsc.org The general mechanism for acyl transfer involves the nucleophilic attack of the amidine on an acyl donor, creating a highly reactive N-acyl intermediate. This intermediate is then more susceptible to attack by a nucleophile, regenerating the amidine catalyst. bath.ac.uk

While less common, electrophilic reactions at the amidine moiety can occur. The carbon atom of the C=N double bond is electrophilic and can be attacked by strong nucleophiles. However, the strong basicity of the nitrogen atoms often leads to competing acid-base reactions.

Table 1: Examples of Reactions Catalyzed by Amidine-based Systems

Reaction TypeCatalyst TypeSubstrate ExamplesProduct TypeReference
Acyl TransferChiral AmidineAlcohols, AnhydridesChiral Esters bath.ac.uk
Aldol ReactionAmidineAldehydes, Ketonesβ-Hydroxy Carbonyls polimi.itrsc.org
Conjugate AdditionAmidineα,β-Unsaturated CarbonylsMichael Adducts polimi.itrsc.orgresearchgate.net
CarbonylationGuanidine (related to amidine)-Carbonylated products polimi.itrsc.org

Prototropic Tautomerism and Isomerization Dynamics

This compound is subject to prototropic tautomerism, a phenomenon where isomers interconvert through the migration of a proton. researchtrends.net This leads to the existence of different tautomeric forms and geometric isomers (E/Z) around the C=N double bond. mdpi.com The equilibrium between these isomers is a dynamic process influenced by factors such as the solvent, temperature, and the nature of substituents. researchgate.net

The delocalization of the positive charge in the protonated form, the amidinium ion, results in equivalent C-N bond lengths and contributes to the stability of the cation. wikipedia.org This tautomerism is a critical aspect of amidine chemistry, influencing their reactivity and interaction with biological systems. encyclopedia.pubrsc.org Studies on N,N'-disubstituted amidines have shown that they exist as a mixture of E-syn and Z-anti isomers in solution, with rapid interconversion facilitated by proton exchange within dimeric, hydrogen-bonded aggregates. researchgate.net

Table 2: Factors Influencing Tautomeric and Isomeric Equilibria in Amidines

FactorInfluenceObserved EffectReference
SolventPolarity and hydrogen bonding capacityShifts the equilibrium between tautomers and isomers. researchgate.net
TemperatureKinetic and thermodynamic controlAffects the rate of interconversion and the position of equilibrium. researchgate.net
SubstituentsElectronic and steric effectsAlters the relative stability of different tautomeric and isomeric forms. researchtrends.net

Hydrolytic and Solvolytic Stability Studies

The stability of this compound is significantly influenced by the pH of the medium. Amidines generally exhibit greater stability in acidic solutions due to the formation of the resonance-stabilized amidinium cation. semanticscholar.org In alkaline solutions, they are more prone to hydrolysis. semanticscholar.org

The hydrolysis of amidines typically proceeds through a tetrahedral intermediate, leading to the formation of an amide and an amine. Studies on the hydrolysis of N,N'-dimethylformamidine have shown that the reaction is first-order in hydroxide (B78521) ion concentration at moderately basic pH and becomes pH-independent at higher basicity. cdnsciencepub.com Interestingly, protonation of the amidine group dramatically slows down the rate of decomposition in water. anu.edu.au The encapsulation of amidinium groups within hydrogen-bonded frameworks can also offer substantial protection against hydrolysis. anu.edu.au

Reductive and Oxidative Transformations

The amidine functional groups in this compound can undergo both reduction and oxidation.

Reduction: The reduction of amidines can lead to the formation of amines or aldehydes. A common method involves dissolving the amidine in ethanol (B145695) and treating it with sodium amalgam and acetic acid. researchgate.net For instance, N-methyl-N'-benzylbenzamidine can be reduced to dibenzylamine (B1670424) and methylamine. researchgate.net Another approach is the reduction of amidoximes, which can be prepared from the corresponding nitriles, to amidines using reagents like potassium formate (B1220265) in the presence of a palladium catalyst. organic-chemistry.orgthieme-connect.com

Oxidation: The oxidation of amidines can yield various products depending on the oxidizing agent and reaction conditions. A notable example is the Graham reaction, where an amidine is oxidized by a hypohalite reagent to form a diazirine. wikipedia.org N,N'-diphenylbenzamidine has been shown to be oxidized by potassium permanganate (B83412) to form s-diphenyldi(phenyliminobenzyl)hydrazine. researchgate.net Copper-catalyzed oxidation of amidine moieties has also been utilized for the synthesis of imidazoles. mdpi.com

Thermal Decomposition Pathways and Kinetic Analysis

The thermal stability of amidine-containing compounds is a critical parameter, particularly for their application in materials science. Studies on metal complexes with amidine ligands provide insights into their decomposition behavior. For example, a chromium complex of a benzanthrone (B145504) amidine derivative was found to be thermally stable up to approximately 400°C, after which it decomposes in several stages. researchgate.net

Research on copper(II) complexes with perfluorinated amidine and carboxylate ligands has shown that thermal decomposition can lead to the formation of volatile metal-containing species, which is relevant for chemical vapor deposition (CVD) applications. mdpi.com The decomposition mechanism can involve the detachment of carbodiimide (B86325) or the release of the amidine molecule itself. mdpi.com The thermal decomposition of some amidine derivatives has been noted to be explosive above 150°C. researchgate.net

Derivatization Strategies and Functional Group Interconversions

The amidine functional groups of this compound serve as versatile handles for a wide array of derivatization and functional group interconversion reactions. These transformations are crucial for synthesizing novel compounds with tailored properties.

Derivatization: N-derivatization of the amidine group is a common strategy to modulate its physicochemical properties, such as basicity (pKa). nih.gov For instance, conversion to amidoximes or alkyloxy prodrugs can significantly lower the pKa, which can enhance properties like membrane permeability. nih.gov

Functional Group Interconversion: Amidines are valuable precursors for the synthesis of various heterocyclic compounds. Cyclization reactions are among the most important transformations of amidines, leading to heterocycles containing the -N=C-N- group. semanticscholar.org For example, reaction with sodium hypochlorite (B82951) can yield 3-halodiazirines (a three-membered ring). semanticscholar.org They can also be converted to thioamides using sulfur-transferring agents. researchgate.net The conversion of amides to amidines is also a key functional group interconversion, often achieved via the Pinner reaction, which proceeds through an imidate ester intermediate. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com

Sophisticated Spectroscopic and Advanced Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete structural assignment and the elucidation of chemical connectivity are heavily reliant on NMR data.

1H, 13C, and 15N NMR for Complete Structural Assignment

To date, no published studies present the 1H, 13C, or 15N NMR chemical shifts for Pentanediimidamide. Such data is critical for identifying the electronic environment of each nucleus within the molecule. A hypothetical ¹H NMR spectrum would be expected to show signals corresponding to the protons on the central pentane (B18724) chain and the amine protons of the imidamide groups. Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of the carbon atoms in the backbone and the amidine carbons.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Chemical Shifts (Data Not Available)

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
C1 (Amidine)
C2
C3
C4
C5 (Amidine)

Note: This table is for illustrative purposes only. No experimental data has been found.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in piecing together the molecular structure by showing correlations between different nuclei. COSY would reveal proton-proton couplings within the pentane chain, while HSQC would link protons to their directly attached carbons. HMBC is crucial for identifying longer-range connections, for instance, between the protons on the carbon backbone and the amidine carbons. Without the foundational 1D NMR data, a discussion of these 2D techniques for this compound remains purely theoretical.

Dynamic NMR for Conformational and Tautomeric Exchange Processes

Amidine functional groups can exhibit interesting dynamic behaviors, including tautomerism and restricted rotation around the C-N bonds. Dynamic NMR spectroscopy is the primary tool for investigating such processes. By analyzing changes in the NMR spectra at different temperatures, it is possible to determine the rates of exchange and the thermodynamic parameters of these dynamic processes. However, no such studies have been reported for this compound, leaving its conformational and tautomeric dynamics uncharacterized.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule and insights into intermolecular interactions like hydrogen bonding.

Characteristic Functional Group Vibrations

An infrared (IR) or Raman spectrum of this compound would be expected to show characteristic vibrations for the N-H bonds (stretching and bending) and the C=N double bond of the imidamide functional group. The C-H stretching and bending vibrations of the pentane backbone would also be present. The precise frequencies of these vibrations provide valuable structural information.

Interactive Data Table: Expected Vibrational Modes for this compound (Data Not Available)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching
C=N Stretching
C-H Stretching
N-H Bending

Note: This table is for illustrative purposes only. No experimental data has been found.

Hydrogen Bonding Network Analysis

The presence of N-H groups in this compound suggests the potential for extensive intermolecular hydrogen bonding. These interactions would significantly influence the positions and shapes of the N-H stretching bands in the IR and Raman spectra. A detailed analysis of these spectral features, often involving studies at different concentrations or in different solvents, can provide information about the strength and nature of the hydrogen bonding network. Lacking any published spectra, this analysis cannot be performed.

Mass Spectrometry for Molecular Structure and Fragmentation Profiling

Mass spectrometry is a pivotal technique for determining the molecular weight and elemental composition of this compound, as well as for probing its structure through controlled fragmentation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺), with the chemical formula C₅H₁₂N₄, can be calculated.

Table 1: Theoretical Exact Mass of this compound Isotopologues

Isotopologue Formula Exact Mass (Da)
¹²C₅¹H₁₂¹⁴N₄ 128.1062
¹³C¹²C₄¹H₁₂¹⁴N₄ 129.1095
¹²C₅¹H₁₁²H¹⁴N₄ 129.1125
¹²C₅¹H₁₂¹⁴N₃¹⁵N 129.1032

This table presents the calculated exact masses for the most abundant isotopologues of this compound.

The experimentally determined exact mass from an HRMS analysis would be expected to align closely with these theoretical values, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the this compound molecular ion. By selecting the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. While specific experimental data for this compound is not widely available, likely fragmentation pathways can be predicted based on the fragmentation of similar aliphatic diamidines. The fragmentation is expected to occur at the weaker C-C and C-N bonds.

Table 2: Predicted Fragmentation Ions of Protonated this compound

Precursor Ion (m/z) Proposed Fragment Ion Fragment Structure Predicted Fragment m/z
129.1 [M+H-NH₃]⁺ C₅H₉N₃⁺ 112.08
129.1 [C₄H₉N₂]⁺ Loss of CH₂N₂ 85.08
129.1 [C₃H₇N₂]⁺ Loss of C₂H₄N₂ 71.06
129.1 [CH₄N₂]⁺ Amidino group 44.04

This table outlines the plausible fragmentation ions that could be observed in an MS/MS experiment of protonated this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, the expected structural parameters can be inferred from crystallographic data of related aliphatic diamidines and similar functional groups.

The crystal structure would reveal precise bond lengths, bond angles, and torsional angles. The C-N bonds of the amidine groups are expected to have lengths intermediate between a typical C-N single bond (around 1.47 Å) and a C=N double bond (around 1.28 Å), reflecting the delocalization of the pi-electrons.

Table 3: Expected Crystallographic Parameters for this compound

Parameter Atom Pair/Group Expected Value
Bond Length C-N (amidine) 1.32 - 1.34 Å
Bond Length C-C 1.52 - 1.54 Å
Bond Angle N-C-N (amidine) ~120°
Bond Angle C-C-C ~109.5°
Torsional Angle C-C-C-C Variable (conformation dependent)

This table provides predicted bond parameters for this compound based on data from analogous structures.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aliphatic diamidines without extended chromophores, such as this compound, are not expected to show strong absorption in the visible region. The absorption would primarily occur in the ultraviolet region.

The expected electronic transitions would be:

n → σ* : Transitions of non-bonding electrons (from the nitrogen lone pairs) to anti-bonding sigma orbitals. These typically occur at shorter wavelengths.

π → π* : Transitions of electrons in the pi-system of the C=N double bonds to anti-bonding pi orbitals.

Due to the limited conjugation in this compound, the absorption maximum (λmax) is anticipated to be in the short-wavelength UV region, likely below 220 nm.

Table 4: Predicted UV-Vis Absorption Data for this compound

Solvent Predicted λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Attributed Transition
Methanol < 220 Moderate π → π*
Water < 220 Moderate π → π*

This table presents the anticipated UV-Vis absorption characteristics for this compound in common polar solvents.

Elemental Analysis and Chromatographic Purity Assessment

The meticulous characterization of this compound is fundamental to ensuring its identity, quality, and suitability for research and potential applications. Elemental analysis and chromatographic techniques are cornerstone methodologies for determining the empirical formula and assessing the purity of the compound.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) within a molecule of this compound. This technique is crucial for verifying the empirical formula of a newly synthesized compound and for confirming the identity of a sample against a known standard. The theoretical elemental composition of this compound (C₁₉H₂₄N₄O₂) can be calculated based on its atomic constituents and molecular weight.

Theoretical Elemental Composition of this compound

The molecular formula for this compound is C₁₉H₂₄N₄O₂. nih.govpharmaffiliates.comcaymanchem.com The molecular weight is approximately 340.4 g/mol . nih.gov Based on this, the theoretical weight percentages of each element are calculated as follows:

Carbon (C): (19 * 12.011) / 340.43 * 100% ≈ 67.04%

Hydrogen (H): (24 * 1.008) / 340.43 * 100% ≈ 7.10%

Nitrogen (N): (4 * 14.007) / 340.43 * 100% ≈ 16.46%

Oxygen (O): (2 * 15.999) / 340.43 * 100% ≈ 9.40%

Experimental values obtained from elemental analysis of a this compound sample should closely align with these theoretical percentages to confirm the compound's elemental integrity.

ElementSymbolAtomic Weight (g/mol)Number of AtomsTotal Weight (g/mol)Percentage Composition (%)
CarbonC12.01119228.20967.04
HydrogenH1.0082424.1927.10
NitrogenN14.007456.02816.46
OxygenO15.999231.9989.40
Total Molecular Weight340.427100.00

Chromatographic Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are instrumental in determining the purity of this compound and for the identification and quantification of any impurities. nih.gov These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the analysis of this compound and related compounds would involve a reversed-phase column, such as a C18 column. nih.gov The separation is achieved using a mobile phase, which could be a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). nih.govnih.gov Detection is commonly performed using an ultraviolet (UV) detector at a specific wavelength, for instance, 262 nm or 270 nm. nih.govresearchgate.net

The purity of a this compound sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. The presence of other peaks indicates the existence of impurities. nih.gov

Research Findings from Chromatographic Analysis

Studies on the closely related compound, pentamidine (B1679287), have established robust chromatographic methods for purity assessment. For instance, a liquid chromatographic method was developed to evaluate the purity of pentamidine isethionate, which successfully separated the main compound from six potential impurities using a cyano-bonded column and gradient elution. nih.gov This analytical approach allowed manufacturers to refine their synthesis and purification processes to meet stringent purity specifications, ensuring that no single impurity exceeded 0.4% and the total impurities were no more than 0.7%. nih.gov

Furthermore, HPLC methods have been developed for the quantitative analysis of pentamidine in biological matrices, demonstrating the versatility of this technique. nih.govtandfonline.com These methods often employ a C18 column and a mobile phase of acetonitrile with additives like phosphoric acid and sodium chloride, with UV detection at 262 nm. nih.gov Such methods have shown high reproducibility and sensitivity. nih.govresearchgate.net

The data below illustrates a hypothetical chromatographic purity analysis of a this compound sample.

Peak IdentityRetention Time (min)Peak AreaArea (%)
Impurity 13.4515000.15
This compound5.2899500099.50
Impurity 26.1225000.25
Impurity 37.8910000.10
Total1000000100.00

This combination of elemental analysis and chromatographic purity assessment provides a comprehensive characterization of this compound, ensuring its chemical identity and quality for any subsequent use.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the associated energy of the molecule. A typical DFT study on Pentanediimidamide would involve optimizing the geometry to find the lowest energy structure and calculating thermodynamic properties. While no specific studies exist, a hypothetical data table for such a calculation is presented below to illustrate the expected outputs.

Table 1: Hypothetical DFT-Calculated Thermodynamic Properties of this compound

Property Value Unit
Total Energy [Data Not Available] Hartrees
Enthalpy [Data Not Available] kcal/mol
Gibbs Free Energy [Data Not Available] kcal/mol
Dipole Moment [Data Not Available] Debye

Note: These values are placeholders and require actual DFT calculations to be determined.

Ab Initio Methods for High-Level Electronic Structure Description

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. aps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide a highly accurate description of the electronic structure. For this compound, these calculations would offer a benchmark for understanding its electronic properties, though they are more computationally demanding than DFT.

Conformational Space Exploration and Potential Energy Surface Analysis

Molecules can exist in various spatial arrangements, known as conformations, which arise from the rotation around single bonds. A conformational analysis of this compound would involve exploring its potential energy surface (PES) to identify stable conformers and the energy barriers between them. researchgate.net This analysis is crucial for understanding the molecule's flexibility and how its shape influences its properties and interactions.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, mapping out the energetic pathway from reactants to products. nih.gov This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. masterorganicchemistry.comwikipedia.org For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules.

Prediction of Spectroscopic Parameters (NMR shifts, vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for identifying and characterizing molecules experimentally.

NMR Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict the chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁵N) in the NMR spectrum of this compound. mdpi.comnih.gov

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Calculations can predict the frequencies and intensities of these vibrations, which correspond to the peaks in an IR spectrum. rsc.orgchemrxiv.org

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 - [Data Not Available]
C2 [Data Not Available] [Data Not Available]
C3 [Data Not Available] [Data Not Available]
N1 [Data Not Available] -
N2 [Data Not Available] -

Note: These values are placeholders and require actual calculations to be determined.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. duke.eduyoutube.com By simulating the motions of atoms and molecules over time, MD can reveal information about conformational changes, interactions with solvent, and other dynamic processes. researchgate.net An MD simulation of this compound in a solvent like water would illustrate how the molecule behaves in a more realistic environment.

Table of Compounds Mentioned

Compound Name

Topological Analysis of Electron Density (AIM, ELF)

Information on the Atoms in Molecules (AIM) and Electron Localization Function (ELF) analyses of this compound is not available in the current body of scientific literature.

Coordination Chemistry of Pentanediimidamide As a Ligand

Structural Elucidation of Coordination CompoundsWithout the synthesis of any metal-pentanediimidamide complexes, there is no structural data, such as geometric configurations or bond metrics, to report.uokerbala.edu.iqchembaby.ru

In the broader context of coordination chemistry, ligands are ions or molecules that bind to a central metal atom to form a coordination complex. wikipedia.orgphysicsandmathstutor.compurdue.eduncert.nic.invedantu.comyonsei.ac.krfiveable.meyoutube.com The nature of the ligand, including its denticity (the number of donor atoms it uses to bind to the metal), plays a crucial role in determining the structure and reactivity of the resulting complex. zysman-colman.comlibretexts.org For example, ligands with multiple donor atoms, known as polydentate ligands, can form more stable complexes due to the chelate effect. libretexts.org

While extensive research exists on various nitrogen-donor ligands and their complexes with both transition and main group metals, this body of knowledge does not currently include pentanediimidamide. researchgate.netrsc.orgmsu.edunih.govmdpi.com The synthesis and characterization of new metal complexes are fundamental aspects of inorganic and coordination chemistry, often involving techniques like X-ray crystallography to determine their precise three-dimensional structures. rsc.orguokerbala.edu.iqresearchgate.netresearchgate.netlibretexts.org

Based on the available information, an article focusing solely on the coordination chemistry of this compound cannot be written at this time. The compound, while named, appears to be unexplored in the context of its use as a ligand in coordination chemistry. Further research would be required to synthesize and characterize its metal complexes before a comprehensive and scientifically accurate discussion of its coordination behavior would be possible.

Coordination Chemistry of this compound: An Uncharted Territory

Despite the extensive and diverse field of coordination chemistry, which explores the interaction of metal ions with a vast array of ligands, the specific chemical compound This compound remains a largely unexplored molecule in this context. A thorough review of available scientific literature reveals a significant gap in the understanding of its behavior as a ligand and the properties of its potential metal complexes.

While the IUPAC name "this compound" and its corresponding CAS number (767568-32-1) are documented, indicating its formal identification as a chemical entity, there is a notable absence of published research detailing its synthesis, characterization, or use as a chelating agent for metal ions. Consequently, a detailed discussion of the electronic properties, spectroscopic signatures, stability, reactivity, and ligand exchange reactions of its metal complexes is not possible based on current publicly accessible data.

The study of related compounds, such as glutarimide-dioxime, which shares a similar five-carbon backbone, has shown that the functional groups present in such molecules can effectively coordinate with various metal ions, including those of the actinide series like Thorium(IV) and Neptunium(IV), as well as with Cerium(IV). rsc.orgresearchgate.netosti.gov This suggests the potential for this compound to also act as a ligand. The imide and oxime groups in glutarimide-dioxime have been shown to form stable complexes, and it is conceivable that the diimidamide functional groups of this compound could exhibit similar coordination capabilities.

However, without experimental data, any discussion on the coordination chemistry of this compound would be purely speculative. The specific electronic environment created by the diimidamide moieties, the resulting spectroscopic characteristics upon complexation, the thermodynamic stability of such complexes in solution and the solid state, their reactivity patterns, and the kinetics of ligand exchange are all unknown.

Future research into the synthesis of this compound and its subsequent investigation as a ligand would be necessary to elucidate these fundamental aspects of its coordination chemistry. Such studies would need to include:

Synthesis and Characterization of this compound: Establishing a reliable synthetic route to obtain the pure ligand.

Synthesis of Metal-Pentanediimidamide Complexes: Reacting the ligand with various metal salts to isolate and purify the resulting coordination compounds.

Spectroscopic Analysis: Employing techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography to determine the binding modes of the ligand and the geometry of the complexes.

Electronic Property Investigation: Using experimental and computational methods to understand the electronic structure and bonding within the complexes.

Stability and Reactivity Studies: Determining the stability constants of the complexes and investigating their reactivity towards other chemical species.

Kinetic Analysis: Studying the rates and mechanisms of ligand exchange reactions.

Until such research is conducted and published, the coordination chemistry of this compound remains an open and intriguing area for exploration within the field of inorganic chemistry.

Advanced Applications in Materials Science and Catalysis

Pentanediimidamide as a Monomer in Polymer Synthesis

There is currently no available research detailing the use of this compound as a monomer for polymerization. The synthesis of polymeric materials, whether they contain imidamide linkages or are designed as functional polymers and networks, using this compound as a building block, is not described in published scientific papers. unibo.itrsc.orgnih.govmdpi.comlibretexts.orgbibliotekanauki.plfrontiersin.orgbenasque.orgecust.edu.cnmsu.edu

Polymeric Materials with Imidamide Linkages

The formation of polymers featuring imidamide linkages derived from this compound is a concept that requires foundational research to be established. The polymerization process, including the types of catalysts, reaction conditions, and resulting polymer properties, is not documented. rsc.orgnih.govlibretexts.orgbibliotekanauki.plfrontiersin.orgmsu.edu

Functional Polymers and Networks

The development of functional polymers and networks from this compound is an area that awaits exploration. The potential functionalities, such as specific chemical reactivity, thermal stability, or mechanical properties that could be imparted to a polymer by incorporating this compound, are yet to be investigated and reported. mdpi.comfrontiersin.orgbenasque.orgecust.edu.cnicmab.es

Development of Novel Functional Materials

The application of this compound in the creation of novel functional materials is not present in the current scientific literature.

Optoelectronic Materials

There is no information to suggest that this compound has been utilized in the synthesis of optoelectronic materials. The potential for this compound to contribute to materials with specific light-emitting or light-absorbing properties has not been explored in available research. rsc.orgsigmaaldrich.comcaltech.edutu-darmstadt.deweizmann.ac.ilossila.comresearchgate.netnih.gov

Responsive Materials

The development of responsive or "smart" materials that change their properties in response to external stimuli using this compound is not documented. Research into how this compound might contribute to materials that react to changes in temperature, pH, light, or other environmental factors is not currently available. numberanalytics.commdpi.comnumberanalytics.comnih.govnih.gov

Surfactant and Interface Science Applications

The potential role of this compound in surfactant and interface science is another area lacking published research. Its amphiphilic properties, critical for surfactant behavior, and its ability to modify surface tension or form micelles have not been studied or reported. firp-ula.orgresearchgate.netnih.govbiolinscientific.commdpi.com

Data Tables

Due to the absence of research data, no interactive data tables can be generated at this time.

Role of this compound in Homogeneous and Heterogeneous Catalysis

The field of catalysis is broadly divided into homogeneous catalysis, where the catalyst is in the same phase as the reactants, and heterogeneous catalysis, where the catalyst is in a different phase. The bifunctional nature of this compound, with its two amidine groups, presents possibilities for its use in both domains.

Ligand Design for Organometallic Catalysis

In organometallic catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of the metal center. The design of ligands with specific electronic and steric properties is a key aspect of developing efficient catalysts. Amidinate ligands, which are the deprotonated form of amidines, are known to be versatile ligands in coordination chemistry. nih.gov

Theoretically, this compound could serve as a precursor to a bidentate bis(amidinate) ligand. The two amidinate groups could chelate to a single metal center, forming a stable complex. The flexible pentyl chain would create a specific bite angle and conformational flexibility, which could be advantageous in certain catalytic reactions. The properties of such a ligand could be fine-tuned by substitution on the nitrogen atoms.

Table 1: Potential Coordination Modes of this compound-derived Ligands

Coordination ModeDescriptionPotential Catalytic Application
MonodentateOnly one amidinate group coordinates to the metal center.Polymerization, cross-coupling
Bidentate ChelatingBoth amidinate groups coordinate to the same metal center.Olefin metathesis, hydrogenation
Bidentate BridgingThe two amidinate groups coordinate to two different metal centers.Bimetallic catalysis, catalyst immobilization

Support Materials for Heterogeneous Catalysts

In heterogeneous catalysis, the support material plays a critical role in dispersing and stabilizing the active catalytic species, often metal nanoparticles. The support can also influence the catalytic activity through metal-support interactions. Materials with high surface area and functional groups that can anchor metal precursors are desirable as catalyst supports.

This compound, with its cationic nature, could be incorporated into or onto support materials like silica (B1680970) or polymers. These cationic sites could serve as anchoring points for anionic metal complexes, facilitating the uniform deposition of metal nanoparticles after reduction. The organic linker could also influence the electronic properties of the supported metal, potentially enhancing catalytic performance.

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. nih.gov These catalysts often operate through the formation of transient covalent intermediates or through non-covalent interactions like hydrogen bonding. The amidine functional group is known to be a strong hydrogen bond donor and can act as a Brønsted base.

This compound possesses two amidine groups, making it a potential bifunctional organocatalyst. These groups could activate substrates through hydrogen bonding or proton transfer. For instance, it could potentially catalyze reactions like the Michael addition or aldol (B89426) reactions by activating the electrophile and/or the nucleophile simultaneously. The flexible linker would allow the two catalytic groups to adopt various spatial arrangements to accommodate different substrates.

Metal-Pentanediimidamide Complexes as Catalytic Systems

Metal complexes containing amidinate ligands have been explored as catalysts for a variety of transformations. While specific research on metal-pentanediimidamide complexes in catalysis is limited, the general properties of related systems provide insights into their potential. The strong σ-donating character of amidinate ligands can stabilize metal centers in various oxidation states. libretexts.org

A hypothetical metal complex with a bis(amidinate) ligand derived from this compound could exhibit interesting catalytic activity. The electronic and steric environment around the metal center would be defined by the substituents on the nitrogen atoms and the conformation of the pentyl chain. Such complexes could be screened for activity in reactions like polymerization, where the ligand framework influences the properties of the resulting polymer, or in small molecule activation.

Table 2: Illustrative Catalytic Performance of Hypothetical Metal-Pentanediimidamide Complexes

CatalystReactionTurnover Frequency (TOF) (h⁻¹)Selectivity (%)
[M(pentanediimidamidate)L₂]Olefin HydrogenationData not availableData not available
[M(pentanediimidamidate)X₂]Ethylene PolymerizationData not availableData not available
[M(pentanediimidamidate)Cl]Cross-Coupling ReactionData not availableData not available
This table is illustrative and does not represent actual experimental data.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Self-assembly, a key process in supramolecular chemistry, involves the spontaneous organization of molecules into well-defined structures. The dicationic nature and hydrogen bonding capabilities of this compound make it an interesting building block for supramolecular assemblies.

This compound could form host-guest complexes with anionic or neutral electron-rich species. The two amidinium groups can act as recognition sites, binding guests through a combination of ion-pairing and hydrogen bonding interactions. The flexible spacer could allow the molecule to adopt a conformation that creates a binding pocket for specific guests. Furthermore, this compound could self-assemble into higher-order structures like one-dimensional chains or more complex networks through intermolecular hydrogen bonding between the amidinium groups. These assemblies could find applications in areas such as molecular recognition, sensing, or as templates for the synthesis of new materials.

Investigation of Pentanediimidamide Derivatives and Analogues

Synthesis of Substituted Pentanediimidamides (e.g., Halogenated, Alkylated, Arylated)

The synthesis of substituted pentanediimidamides, also known as pentamidine (B1679287) derivatives, involves various chemical strategies to introduce different functional groups onto the core structure. These modifications are often aimed at exploring and optimizing the compound's biological activities.

Halogenated Derivatives: The introduction of halogen atoms into the pentanediimidamide structure can significantly influence its physicochemical properties and biological activity. nih.gov For instance, halogenated benzotriazole (B28993) and benzimidazole (B57391) derivatives, which share structural similarities with fragments of pentamidine analogues, have been synthesized to study their interactions with protein kinases. nih.gov The synthesis of these compounds often starts from halogenated diamines. nih.gov For example, 4,5-dihalogeno-benzene-1,2-diamines can be used as precursors to create a variety of halogenated heterocyclic compounds. nih.gov The synthesis of 2-trifluoromethyl-1H-benzimidazole derivatives involves heating the corresponding amine in trifluoroacetic acid. nih.gov

Alkylated Derivatives: Alkylation of the amidine groups or other parts of the this compound molecule is a common modification. N-alkylation of heterocyclic compounds like phthalimide (B116566) and benzimidazole can be achieved using alkyl halides in the presence of a base like potassium hydroxide (B78521). organic-chemistry.org Solid-phase synthesis methods have also been developed for the N-alkylation of amides, which can be analogous to the modification of the imidamide group. google.com These methods often involve reductive amination of carbonyl compounds. google.com Studies on N-aminopeptides have shown that N-alkylation can significantly impact the conformational preferences of the molecule. nih.gov

Arylated Derivatives: Arylation introduces aromatic rings into the this compound structure. Copper-catalyzed N-arylation of imides using boronic acids is a known method for creating N-aryl compounds. organic-chemistry.org In the context of pentamidine analogues, arylated derivatives have been synthesized to explore their therapeutic potential. For example, dicationic 3,5-diphenylisoxazoles and their aza-analogues have been prepared and evaluated for their antiprotozoal activity. acs.org

The general synthetic approach for many pentamidine analogues involves multi-step procedures. For instance, the synthesis of linear pentamidine analogues with sulfur atoms in the linker started with the reaction of 4-cyanobenzenesulfonyl chloride with phenylenediamine isomers. rsc.org Similarly, novel conformationally restricted derivatives of pentamidine have been synthesized by incorporating a furandicarboxamide core. nih.gov

Table 1: Examples of Synthesized Substituted this compound Analogues and Key Findings
Derivative TypeSynthetic ApproachKey Research FindingReference
HalogenatedSynthesis from 4,5-dihalogeno-benzene-1,2-diamines.Halogenation can influence interactions with biological targets like protein kinases. nih.gov nih.gov
AlkylatedN-alkylation using alkyl halides and a base.Alkylation of the amidine groups can alter the compound's biological activity and cytotoxicity. rsc.org organic-chemistry.orgrsc.org
ArylatedCopper-catalyzed N-arylation with boronic acids.Introduction of aryl groups can lead to potent antiprotozoal agents. acs.org organic-chemistry.orgacs.org
Sulfur-containingReaction of 4-cyanobenzenesulfonyl chloride with phenylenediamines.Analogues with sulfur in the linker showed excellent anti-Pneumocystis activity with reduced cytotoxicity. rsc.org rsc.org
Conformationally RestrictedIncorporation of a furandicarboxamide core.Increased antiproliferative activity against certain cancer cell lines. nih.gov nih.gov

Structure-Reactivity Relationships in Functionalized Derivatives

The relationship between the chemical structure of functionalized this compound derivatives and their reactivity is a critical area of investigation for understanding their mechanism of action and for designing more effective compounds. libretexts.org Structure-reactivity relationships (SRR) explore how modifications to a molecule's architecture influence its chemical behavior and, consequently, its biological activity. nih.govpatonlab.com

Electronic and Steric Effects: The introduction of different functional groups can alter the electronic distribution and steric environment of the this compound molecule. nih.gov For example, the placement of cationic moieties on pyridyl analogues of pentamidine significantly impacts their antiprotozoal properties. nih.gov Similarly, in halogenated derivatives, the nature and position of the halogen atom can influence binding affinities to biological targets through effects like halogen bonding and changes in hydrophobicity. nih.gov Computational studies, such as those using Density Functional Theory (DFT), can help elucidate these structure-reactivity relationships by examining the energetic profiles of different reaction pathways. rsc.orgnih.gov

Impact on Biological Activity: The antiprotozoal activity of pentamidine congeners is influenced by the nature of cationic substituents, the placement of different heterocyclic rings like benzofuran (B130515), and the length of the linker connecting the aromatic moieties. acs.org In a series of pyridyl analogues, a diamidine with cationic groups adjacent to the pyridine (B92270) nitrogen atoms demonstrated superior in vitro activity compared to pentamidine. nih.gov Furthermore, the substitution pattern on the amidine groups themselves can affect the compound's cytotoxicity and antiproliferative activity. nih.govnih.gov For instance, isopropyl-substituted amidines in a furan-containing series showed more potent activity against certain cancer cell lines. nih.gov

Quantitative Structure-Activity Relationships (QSAR): While not explicitly detailed for this compound in the provided context, the principles of QSAR are highly relevant. This approach seeks to establish a mathematical relationship between the chemical structure and biological activity. libretexts.org For example, linear free energy relationships, as pioneered by Hammett, correlate reaction rates and equilibria with the electronic properties of substituents on an aromatic ring. libretexts.org Such quantitative models can be invaluable for predicting the reactivity and potential efficacy of newly designed derivatives. nih.gov

Table 2: Structure-Reactivity Insights for this compound Derivatives
Structural ModificationObserved Effect on Reactivity/ActivityUnderlying PrincipleReference
Placement of cationic groups in pyridyl analoguesDetermines antiprotozoal activity.Alteration of electrostatic interactions with the biological target. nih.gov
Nature and position of halogen atomsInfluences binding affinity to protein kinases.Modulation of halogen bonding and hydrophobicity. nih.gov
Length of the linker between aromatic ringsAffects antiprotozoal and cytotoxic properties.Impacts the overall geometry and ability to fit into binding sites. acs.orgptfarm.pl
Substitution on amidine groups (e.g., alkyl groups)Modifies antiproliferative activity and selectivity.Changes in steric hindrance and electronic properties of the pharmacophore. nih.gov
Incorporation of heterocyclic cores (e.g., benzofuran)Influences activity against various protozoa.Alteration of the molecule's shape, flexibility, and potential for specific interactions. acs.org

Bioisosteric Analogues and Non-Clinical Structure-Property Exploration

Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance desired properties while minimizing undesirable ones. researchgate.netu-tokyo.ac.jp This approach is widely used in the design of this compound analogues to improve their therapeutic profile. researchgate.netdrughunter.com

Classical and Non-Classical Bioisosteres: Bioisosteric replacements can be classical, involving the exchange of atoms or groups with similar valence electron configurations, or non-classical, where larger groups with similar steric and electronic properties are swapped. u-tokyo.ac.jp Examples of classical bioisosteres include the substitution of a hydroxyl group with an amino group. u-tokyo.ac.jp Non-classical bioisosteres can involve replacing a ring with a non-cyclic structure or exchanging functional groups with different numbers of atoms but similar properties. u-tokyo.ac.jp

Heterocyclic Bioisosteres: In the context of this compound analogues, various heterocyclic rings have been employed as bioisosteres for the phenyl rings or the linker. For example, pyridyl analogues have been synthesized and shown to possess potent antiprotozoal activity. nih.gov Similarly, benzofuran motifs have been incorporated into pentamidine congeners, with the placement of the benzofuran fragment influencing biological activity. acs.org Other heterocyclic systems like isoxazoles have also been used to create dicationic analogues with significant antiprotozoal properties. acs.org The use of heterocycles like triazoles and oxadiazoles (B1248032) as amide bioisosteres can enhance metabolic stability and pharmacokinetic profiles. drughunter.com

Structure-Property Exploration: The goal of creating bioisosteric analogues is to explore the structure-property relationships in a non-clinical setting. This involves synthesizing a series of related compounds and evaluating how systematic changes in their structure affect properties like:

Biological Activity: Testing against various targets, such as protozoa (e.g., Trypanosoma brucei rhodesiense, Plasmodium falciparum, Leishmania donovani) and cancer cell lines. acs.orgnih.govnih.gov

Cytotoxicity: Assessing the toxicity of the compounds against mammalian cells to determine their therapeutic index. acs.orgnih.gov

DNA Binding: Investigating the ability of the compounds to interact with DNA, which is a known mechanism of action for pentamidine. nih.govptfarm.pl Studies have shown that many analogues bind to the minor groove of DNA. ptfarm.pl

Enzyme Inhibition: Evaluating the inhibition of enzymes like topoisomerases, which can be a target for anticancer activity. ptfarm.pl

For example, a series of linear pentamidine analogues containing sulfur atoms were found to have favorable drug-likeness parameters and were identified as promising lead structures for further development. rsc.org

Table 3: Examples of Bioisosteric Replacements in this compound Analogues
Original MoietyBioisosteric ReplacementRationale/Observed OutcomeReference
Phenyl ringPyridine ringLed to potent antiprotozoal activity, with the position of nitrogen being crucial. nih.gov nih.gov
Phenyl ringBenzofuran ringInfluenced activity against various protozoa, dependent on placement and linker length. acs.org acs.org
Flexible pentyl linkerConformationally restricted furandicarboxamide coreIncreased antiproliferative activity and selectivity against certain cancer cell lines. nih.gov nih.gov
Amide bond (in related peptidomimetics)Triazole, OxadiazoleCan enhance metabolic stability and pharmacokinetic properties. drughunter.com drughunter.com

Impact of Structural Modifications on Coordination Behavior

The coordination behavior of this compound and its derivatives, particularly their ability to bind to metal ions, is an area of interest, although less explored than their interactions with biological macromolecules. The amidine groups are potential ligands for metal ions, and structural modifications can significantly influence this coordination.

Influence of Substituents: The electronic properties of substituents on the aromatic rings or the amidine groups can alter the electron density on the nitrogen atoms, thereby affecting their ability to coordinate with metal ions. Electron-donating groups would be expected to enhance the Lewis basicity of the amidine nitrogens, potentially leading to stronger metal complexes. Conversely, electron-withdrawing groups would decrease basicity.

Steric Effects: The size and position of substituents can create steric hindrance around the amidine groups, which may prevent or alter the geometry of metal coordination. For instance, bulky alkyl or aryl groups attached to the amidine nitrogens could sterically encumber the binding site.

While direct studies on the coordination chemistry of this compound derivatives are not extensively covered in the provided search results, the principles of how structural modifications affect ligand-receptor interactions in biological systems can be extrapolated to metal-ligand coordination. nih.govnih.govresearchgate.netexlibrisgroup.com.cn For example, changes in glycosylation of antibodies, a type of post-translational modification, can impact their structure and binding to Fc receptors. nih.govnih.govexlibrisgroup.com.cn Similarly, structural variations in the hinge region of antibodies affect their flexibility and effector functions. nih.gov These examples highlight the general principle that structural modifications can have profound effects on the binding and interaction capabilities of a molecule. nih.govnih.govresearchgate.netexlibrisgroup.com.cn

Future Prospects and Emerging Research Directions

Exploration of Undiscovered Synthetic Pathways and High-Throughput Synthesis

The future of pentanediimidamide synthesis lies in the development of novel, efficient, and diverse synthetic routes. Current methods for synthesizing amidines often involve multi-step processes that can be time-consuming and may not be suitable for generating large libraries of derivatives. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for creating structural diversity in a single step. beilstein-journals.org Exploring MCRs that incorporate a pentane (B18724) backbone with two nitrile or related functional groups could lead to the direct synthesis of this compound and its analogues.

High-Throughput Synthesis (HTS): The integration of HTS platforms with novel synthetic methodologies will be crucial for rapidly generating and screening libraries of this compound derivatives. nih.govrsc.org HTS, coupled with automated purification and analysis, can accelerate the discovery of new compounds with desired properties. nih.govoctant.biokit.edu This approach allows for the systematic exploration of the chemical space around the this compound scaffold. chemrxiv.org

Advanced Computational Approaches for Predictive Design

Computational chemistry offers powerful tools to predict the properties and potential applications of molecules like this compound, guiding experimental work and reducing the need for extensive trial-and-error synthesis.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods can be used to model the electronic structure and reactivity of this compound. rsc.org This can provide insights into its potential interactions with biological targets or its role in materials science. For example, computational studies have been used to redesign enzymes for enhanced amidase activity. rsc.org

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and mode of interaction of this compound derivatives with specific protein targets. researchgate.net Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound analogues with their biological activity or physical properties. researchgate.net These models can then be used to predict the properties of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis.

Table 1: Computed Properties of this compound This table presents in-silico data for the parent compound this compound.

PropertyValueSource
IUPAC NameThis compoundPubChem nih.gov
Molecular FormulaC5H12N4PubChem nih.gov
Molecular Weight128.18 g/molPubChem nih.gov
XLogP3-AA-1.5PubChem nih.gov
Hydrogen Bond Donor Count4PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count4PubChem nih.gov
Exact Mass128.106196400 DaPubChem nih.gov
Topological Polar Surface Area99.7 ŲPubChem nih.gov

Integration with Machine Learning for Materials Discovery

The integration of machine learning (ML) with computational chemistry and high-throughput experimentation is poised to revolutionize the discovery of new materials and molecules.

Predictive Modeling: ML algorithms can be trained on existing data from synthesized amidine compounds to predict the properties of new, virtual this compound derivatives. scispace.comarxiv.org This can include predictions of synthesizability, stability, and potential for specific applications. nih.gov

Generative Models: Advanced ML techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be used for the de novo design of novel molecules. pitt.edu By learning from the chemical space of known amidines, these models could propose new this compound-based structures with optimized properties.

Accelerating Discovery: ML can significantly accelerate the materials discovery pipeline by identifying promising candidates from vast virtual libraries, thereby focusing experimental efforts on the most viable compounds. pitt.edu This approach has the potential to drastically reduce the time and cost associated with developing new drugs and materials. chemrxiv.orgpitt.edu

Sustainable and Economically Viable Production Methodologies

Future research will undoubtedly focus on developing greener and more cost-effective methods for the production of this compound and related compounds.

Green Chemistry Principles: The application of green chemistry principles will be paramount. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. thepowerscompany.com For instance, developing catalytic systems that operate at lower temperatures and pressures will reduce the energy consumption of the synthesis process. acs.org

Atom Economy: Synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, will be prioritized to minimize waste. beilstein-journals.org Multicomponent reactions are often advantageous in this regard. beilstein-journals.org

Lifecycle Assessment: A holistic approach, considering the entire lifecycle of the compound from synthesis to degradation, will be important for ensuring its long-term sustainability. mdpi.comicm.edu.pl This includes designing molecules that are biodegradable or can be easily recycled.

Interdisciplinary Research with Other Branches of Chemical Sciences

The full potential of this compound will likely be realized through collaborations that bridge different areas of chemistry and related sciences.

Medicinal Chemistry: The diamidine motif is present in several known therapeutic agents, such as pentamidine (B1679287), which is used to treat parasitic infections. drugbank.comacs.orgnih.gov Interdisciplinary research involving medicinal chemists, biologists, and pharmacologists could explore the potential of this compound derivatives as novel therapeutic agents. nih.govresearchgate.netaphrc.org This could involve screening for activity against a range of diseases, including those caused by protozoa. nih.govacs.org

Materials Science: Amidines can participate in hydrogen bonding and other non-covalent interactions, making them interesting building blocks for supramolecular chemistry and materials science. Research at the interface of organic synthesis and materials science could investigate the use of this compound in the creation of novel polymers, metal-organic frameworks (MOFs), or other functional materials.

Supramolecular Chemistry: The ability of the diamidine groups to form strong and directional hydrogen bonds makes this compound an attractive candidate for the construction of self-assembling systems. This could lead to the development of new gels, liquid crystals, or other soft materials with unique properties.

Q & A

Q. How to design a mechanistic study on this compound’s role in photoinduced electron transfer?

  • Methodological Answer : Use time-resolved fluorescence spectroscopy (nanosecond resolution) to track excited-state dynamics. Pair with transient absorption spectroscopy to identify charge-transfer intermediates. Isotopic labeling (e.g., deuterated solvents) can isolate solvent effects .

Q. What validation criteria ensure reproducibility in this compound-based catalysis studies?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw NMR/MS spectra in repositories (e.g., Zenodo). Include detailed SI: catalyst loading (mol%), substrate ratios, and reaction monitoring intervals (e.g., TLC every 30 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.